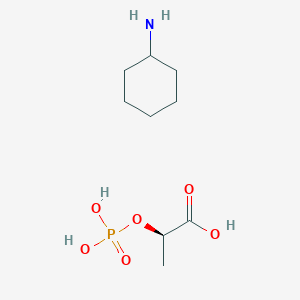
Cyclohexanamine (R)-2-(phosphonooxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine ®-2-(phosphonooxy)propanoate is an organic compound that combines the structural features of cyclohexanamine and ®-2-(phosphonooxy)propanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine ®-2-(phosphonooxy)propanoate typically involves the reaction of cyclohexanamine with ®-2-(phosphonooxy)propanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclohexanamine, ®-2-(phosphonooxy)propanoic acid, and appropriate solvents such as dichloromethane or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanamine ®-2-(phosphonooxy)propanoate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine ®-2-(phosphonooxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Cyclohexanamine ®-2-(phosphonooxy)propanoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanamine ®-2-(phosphonooxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: A simpler amine derivative of cyclohexane.
®-2-(phosphonooxy)propanoic acid: The phosphonooxy derivative of propanoic acid.
Cyclohexylphosphonic acid: A related compound with a phosphonic acid group attached to a cyclohexane ring.
Uniqueness
Cyclohexanamine ®-2-(phosphonooxy)propanoate is unique due to its combination of cyclohexanamine and ®-2-(phosphonooxy)propanoate moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H20NO6P |
|---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
cyclohexanamine;(2R)-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C6H13N.C3H7O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;2H,1H3,(H,4,5)(H2,6,7,8)/t;2-/m.1/s1 |
InChI Key |
ZPKCEUYLEHRBLM-ARGLLVQISA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OP(=O)(O)O.C1CCC(CC1)N |
Canonical SMILES |
CC(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















